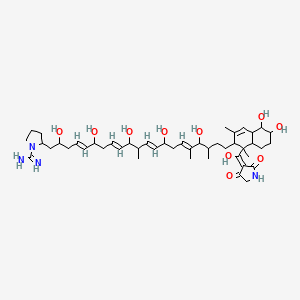

TPU-0037A

説明

TPU-0037A is an antibiotic and a congener of lydicamycin . It inhibits the growth of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), B. subtilis, and M. luteus (MICs = 1.56-12.5 μg/ml), but not Gram-negative E. coli, P. mirabilis, P. vulgaris, or P. aeruginosa strains (MICs = >50 μg/ml) .

Molecular Structure Analysis

The molecular formula of TPU-0037A is C46H72N4O10, and its molecular weight is 841.1 . The formal name of TPU-0037A is (+)-2- [21- [1-[ (2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)carbonyl]-1,2,4a,5,6,7,8,8a-octahydro-5,6-dihydroxy-1,3-dimethyl-2-naphthalenyl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethyl-4,8,12,16-heneicosatetraen-1-yl]-1-pyrrolidinecarboximidamide .

Physical And Chemical Properties Analysis

TPU-0037A is soluble in ethanol, methanol, DMF, and DMSO . It has poor water solubility . The compound is stored at -20°C for stability .

科学的研究の応用

Antibacterial Agent Against MRSA

TPU-0037A has been identified as an effective antibiotic, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It inhibits the growth of this Gram-positive bacterium, which is known for its resistance to many antibiotics. The minimum inhibitory concentrations (MICs) for MRSA range between 1.56-12.5 μg/ml , showcasing its potent antibacterial properties .

Treatment for Bacterial Infections in Immunology

In the field of immunology, TPU-0037A’s application extends to treating bacterial infections caused by Bacillus subtilis and Micrococcus luteus. Its ability to interfere with bacterial growth makes it a valuable asset in developing treatments for infections that compromise the immune system .

Neuritogenic Agent Research

TPU-0037A is structurally related to BN 4515N, which was isolated as a neuritogenic agent. This suggests potential applications in neurological research, particularly in studying neurite outgrowth and neuroregeneration. Its role in promoting neuronal differentiation could be pivotal in understanding neurodegenerative diseases .

Study of Bacterial Resistance Mechanisms

Due to its selective efficacy against certain bacterial strains, TPU-0037A serves as a tool in studying bacterial resistance mechanisms. Researchers can explore why certain bacteria like E. coli and Pseudomonas aeruginosa exhibit resistance to TPU-0037A, which could lead to breakthroughs in overcoming antibiotic resistance .

Development of New Antibiotic Formulations

TPU-0037A’s unique chemical structure and antibiotic properties make it a candidate for developing new antibiotic formulations. By studying its mode of action and efficacy, pharmaceutical research can create more effective treatments for resistant bacterial strains .

Agricultural Antibacterial Applications

In agriculture, TPU-0037A could be used to protect crops from bacterial diseases. Its effectiveness against Gram-positive bacteria suggests it could help in managing bacterial infections in plants, thus ensuring crop safety and food security .

Veterinary Medicine Applications

Similar to its use in human medicine, TPU-0037A could be adapted for treating bacterial infections in animals. Its application in veterinary medicine could improve animal health and prevent the spread of zoonotic diseases .

Biochemical Research Tool

Lastly, TPU-0037A can be utilized as a biochemical research tool. Its biochemical properties can aid in understanding the interaction between antibiotics and bacterial cells, contributing to the broader field of biochemistry .

Safety and Hazards

作用機序

Target of Action

TPU-0037A is an antibiotic and a congener of lydicamycin . It primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Micrococcus luteus . These bacteria are known to cause various infections in humans, making them significant targets for antibiotic action.

Mode of Action

This inhibition disrupts the normal functioning of the bacteria, preventing their growth and proliferation .

Biochemical Pathways

By inhibiting key processes, TPU-0037A disrupts the bacteria’s ability to grow and reproduce, leading to their eventual death .

Pharmacokinetics

As an antibiotic, it is expected to be administered in a manner that allows it to reach the site of infection in sufficient concentrations to exert its antibacterial effect .

Result of Action

The primary result of TPU-0037A’s action is the inhibition of growth of the targeted Gram-positive bacteria, including MRSA, B. subtilis, and M. luteus . This leads to a decrease in the number of these bacteria, helping to clear the infection.

特性

IUPAC Name |

2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72N4O10/c1-26(37(54)13-7-11-31(51)10-6-12-33(53)24-30-9-8-22-50(30)45(47)48)14-17-32(52)18-15-27(2)41(57)28(3)16-19-35-29(4)23-34-36(20-21-38(55)42(34)58)46(35,5)43(59)40-39(56)25-49-44(40)60/h6-7,10,13-15,17,23,26,28,30-38,41-42,51-55,57-59H,8-9,11-12,16,18-22,24-25H2,1-5H3,(H3,47,48)(H,49,60)/b10-6+,13-7+,17-14+,27-15+,43-40+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOJELXNKQYYOV-HTIPQZHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

841.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 54717801 | |

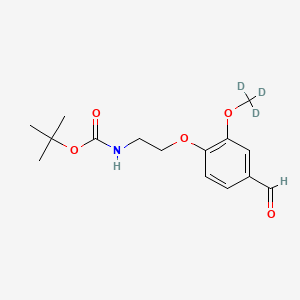

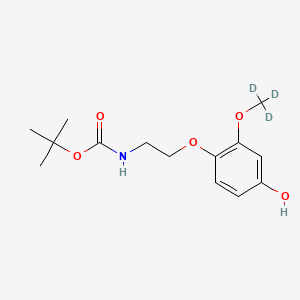

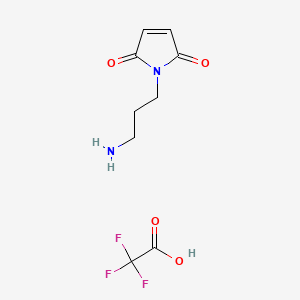

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)

![2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B562947.png)

![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)

![3-[amino-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B562960.png)